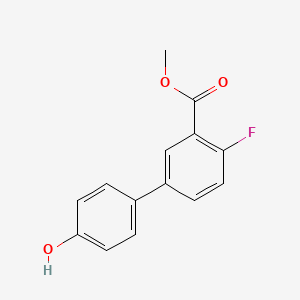

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 4-position and a hydroxy group at the 4’-position, along with a carboxylate ester group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate typically involves the esterification of 4-fluoro-4’-hydroxybiphenyl-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-fluoro-4’-oxo-biphenyl-3-carboxylate.

Reduction: Formation of 4-fluoro-4’-hydroxybiphenyl-3-methanol.

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is primarily recognized for its role as a pharmacological agent. Compounds containing fluorinated biphenyls have been shown to enhance bioactivity and metabolic stability, making them valuable in drug development. The introduction of fluorine atoms often alters the pharmacokinetic properties of drugs, such as absorption and distribution, which is crucial for therapeutic efficacy.

Case Study: Metabotropic Glutamate Receptor Modulators

Research has indicated that derivatives of biphenyl compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. For example, certain biphenyl derivatives have shown promise in enhancing the efficacy of mGlu2 receptor activity, suggesting potential applications in treating schizophrenia and anxiety disorders .

Materials Science

The rigidity and chemical stability of this compound make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Applications in Organic Light Emitting Diodes (OLEDs)

Fluorinated biphenyls are known to be effective scaffolds for OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED materials can enhance light emission efficiency and stability .

| Property | Value |

|---|---|

| Emission Efficiency | High |

| Thermal Stability | Excellent |

| Electron Mobility | Enhanced |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

Synthesis Pathways

Recent studies have demonstrated the use of this compound in the synthesis of triflates and triflamides through chemoselective reactions. These transformations are significant for creating intermediates used in pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

- Methyl 4-fluoro-3-hydroxybenzoate

- Methyl 4-fluoro-4’-methoxybiphenyl-3-carboxylate

- Methyl 4-chloro-4’-hydroxybiphenyl-3-carboxylate

Comparison: Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate is unique due to the presence of both a fluoro and hydroxy group on the biphenyl core, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Activité Biologique

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a fluorine and a hydroxyl group on the biphenyl core enhances its reactivity and interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine and hydroxyl groups are crucial for binding, which can lead to the modulation of various biochemical pathways. This compound has been observed to exhibit both inhibitory and activating effects on target proteins, depending on the context of its application.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to interfere with the cell cycle, particularly blocking progression at the G2-M phase, which is critical for cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration (nM) | Observed Effect |

|---|---|---|---|

| HeLa | 100 | Induced apoptosis, G2-M phase blockade | |

| MCF-7 | 50 | Increased apoptotic cells, cytoskeletal collapse |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to other biologically active compounds suggests that it may compete with natural substrates at enzyme active sites, thus inhibiting enzymatic activity. This characteristic is particularly valuable in designing inhibitors for therapeutic purposes.

Comparative Analysis with Related Compounds

This compound can be compared with other fluorinated biphenyl derivatives to understand its unique properties better. For example, compounds like methyl 4-fluoro-3-hydroxybenzoate and methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylate exhibit different binding affinities due to variations in their substituents, which influence their biological activity profiles.

Table 2: Comparison of Biological Activities

| Compound | Binding Affinity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Methyl 4-fluoro-3-hydroxybenzoate | Moderate | Limited | No |

| Methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylate | Low | No | Yes |

Case Studies

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant cell shrinkage and cytoskeletal disruption at concentrations as low as 100 nM, indicating strong pro-apoptotic effects .

- Combination Therapy : In another investigation, co-administration of this compound with doxorubicin in drug-resistant melanoma cell lines showcased a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

Propriétés

IUPAC Name |

methyl 2-fluoro-5-(4-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIXKUIDXMQSGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683590 |

Source

|

| Record name | Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-28-0 |

Source

|

| Record name | Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.